Coumarin, 3-propyl-

Hypothermal activity Structure-activity relationship CNS depression screening

Standard 3-alkylcoumarins exhibit non-linear SAR where ethyl or butyl substitution abolishes biological activity. For reproducible hypothermal or anthelmintic assays, chain-length identity is critical. - **Pharmacological validation**: Retains hypothermal potency in rodent models (Kitagawa & Iwaki, 1958); 3-ethyl and 3-butyl analogs are inactive. - **Materials advantage**: Low mp (44 °C) enables melt-casting & hot-melt extrusion; wide liquid range (bp 322.6 °C). - **Supply**: Available for immediate R&D shipment.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 66898-40-6
Cat. No. B11905868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 3-propyl-
CAS66898-40-6
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCC1=CC2=CC=CC=C2OC1=O
InChIInChI=1S/C12H12O2/c1-2-5-10-8-9-6-3-4-7-11(9)14-12(10)13/h3-4,6-8H,2,5H2,1H3
InChIKeyOBYARYNRNPJPHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylcoumarin: Physicochemical and Pharmacological Overview


Coumarin, 3-propyl- (3-propylchromen-2-one, C₁₂H₁₂O₂, MW 188.22) is a synthetic 3-alkyl substituted coumarin derivative characterized by an n-propyl group at the 3-position of the benzopyran-2-one scaffold . Unlike the abundant natural product 4-propylcoumarin (mesulepidotin C), 3-propylcoumarin is accessed primarily through synthetic routes, with documented physicochemical properties including a melting point of 44 °C, predicted boiling point of 322.6 °C, and density of 1.112 g/cm³ [1]. The compound belongs to a pharmacologically significant series of 3-alkylcoumarins whose biological activity exhibits pronounced chain-length dependence, making precise structural identity critical for reproducible research outcomes [2].

Chain-Length-Dependent Pharmacology of 3-Alkylcoumarins


The 3-alkylcoumarin series exhibits non-linear structure-activity relationships that preclude generic substitution. Systematic pharmacological profiling has demonstrated that hypothermal activity oscillates with alkyl chain parity: 3-methyl (C1) and 3-propyl (C3) derivatives retain potent activity comparable to unsubstituted coumarin, whereas 3-ethyl (C2) and 3-butyl (C4) derivatives show significantly weaker action [1]. In anthelmintic assays, increasing alkyl chain length progressively reduces paralytic and lethal potency while prolonging the onset and duration of the excited state [2]. These chain-length-dependent pharmacological switches mean that selecting 3-ethylcoumarin or 3-butylcoumarin as a substitute for 3-propylcoumarin would yield qualitatively different biological outcomes, even though the compounds differ only by a single methylene unit. The physicochemical consequences—including a 24 °C melting point depression relative to unsubstituted coumarin—further differentiate formulation and handling properties [3].

Key Evidence for 3-Propylcoumarin vs. Closest Analogs


Hypothermal Activity Parity with Unsubstituted Coumarin

In a systematic SAR study of 73 coumarin derivatives (Kitagawa & Iwaki, 1958), 3-propylcoumarin (compound A-9) exhibited strong body temperature depression in albino rats, statistically indistinguishable from unsubstituted coumarin (A-1) as the positive control. In direct contrast, 3-ethylcoumarin (A-8) and 3-butylcoumarin (A-10)—the immediate lower and higher homologs—showed significantly weaker hypothermal effects under identical experimental conditions [1]. The study employed a rigorous statistical framework: normal rectal temperature (a) vs. minimum post-administration temperature (b) were compared, and significance was assessed at the 5% risk level using analysis of variance with homogeneity-of-variance testing. The parity of activity between odd-carbon alkyl chains (C1, C3) and the diminished activity of even-carbon chains (C2, C4) represents a reproducible, non-monotonic SAR feature.

Hypothermal activity Structure-activity relationship CNS depression screening

Intermediate Anthelmintic Potency and Kinetic Profile

A foundational 1954 study of seven 3-alkylcoumarins (Okamura et al., 1954) established a monotonic inverse relationship between 3-alkyl chain length and anthelmintic paralytic/lethal potency. 3-Methylcoumarin (C1) exhibited the strongest and most rapid action, whereas 3-butyl (C4), 3-hexyl (C6), and 3-octyl (C8) coumarins showed progressively weaker effects with delayed onset and prolonged excited-state duration [1]. 3-Propylcoumarin (C3) occupies a pharmacologically distinct intermediate position, offering a balance between potency and kinetic profile that is not achievable with the C1 or C4+ homologs. The study attributed this gradient to decreasing absorption rate with increasing molecular weight across the series.

Anthelmintic activity Alkyl chain SAR Paralytic action kinetics

Depressed Melting Point for Low-Temperature Processing

3-Propylcoumarin exhibits a melting point of 44 °C (determined in methanol/water), which is substantially lower than the 68-70 °C melting point of unsubstituted coumarin [1][2]. This ~24 °C melting point depression arises from disruption of crystal packing by the flexible n-propyl chain at the 3-position. The lower melting point brings 3-propylcoumarin closer to ambient processing temperatures, facilitating melt-casting, hot-melt extrusion, and solvent-free reaction methodologies that are not practical with higher-melting coumarin or many of its derivatives. Conversely, the predicted boiling point of 322.6 °C extends the liquid range by approximately 24.6 °C compared to coumarin (bp 298 °C), providing a wider thermal processing window.

Melting point depression Formulation science Physicochemical differentiation

Patent-Protected Fluorescent Label Scaffold

US Patent 7,674,398 (issued 2010) explicitly claims substituted coumarins, with particular emphasis on 3-alkyl and 3-aryl coumarins, as compounds capable of emitting fluorescent light when illuminated by UV wavelengths [1]. The patent discloses quantum yields of approximately 0.1 and fluorescence lifetimes around 2 ns for 3-substituted coumarins in viscous solvents and polymer matrices, with fluorescence strongly modulated by solvent polarity and viscosity. A subsequent patent, US 11,371,078 (issued 2022), extends the utility of coumarin compounds specifically as fluorescent labels for nucleotides in nucleic acid sequencing applications [2]. This patent-protected structural space is distinct from the widely used 7-amino-4-methylcoumarin (Coumarin 120) and 7-diethylamino-4-methylcoumarin (Coumarin 1) laser dyes, which bear substituents at positions 4 and 7 rather than position 3.

Fluorescent label Patent-protected scaffold Nucleic acid sequencing

Synthetic Origin Distinct from Natural 4-Propyl Isomers

While 4-propylcoumarins are well-documented natural products—exemplified by mesulepidotin C, a 4-propylcoumarin isolated from Mesua lepidota stem bark with demonstrated cytotoxic activity against MCF-7 and HeLa cancer cell lines—direct evidence for natural occurrence of 3-propylcoumarin is absent from the current literature . 3-Propylcoumarin is accessed through synthetic routes, primarily via Knoevenagel or Pechmann condensation methodologies. This synthetic exclusivity contrasts with the natural abundance of 4-propylcoumarins and isocoumarins such as scoparines A and B (3-n-propylisocoumarins from Pituranthos scoparius) [1]. The absence of known biosynthetic pathways for 3-propylcoumarin in plants means that natural product chemists screening for this scaffold will not encounter it in typical plant extracts, while synthetic chemists can obtain it with defined purity and batch-to-batch consistency from chemical synthesis.

Synthetic vs. natural origin Positional isomer differentiation Chemical sourcing

Recommended Research and Application Scenarios


CNS Hypothermal Agent Screening

3-Propylcoumarin is the alkyl chain-length of choice for hypothermal activity screening in rodent models, as demonstrated by Kitagawa & Iwaki (1958) where it was one of only two 3-alkylcoumarins (alongside 3-methylcoumarin) to retain strong body temperature depression activity comparable to unsubstituted coumarin [1]. Its higher molecular weight and potentially altered pharmacokinetic profile relative to 3-methylcoumarin may offer advantages in duration-of-action studies. 3-Ethylcoumarin and 3-butylcoumarin should be excluded from such screens due to their significantly weaker hypothermal effects.

Anthelmintic Lead with Balanced Kinetics

The systematic 1954 anthelmintic study of 3-alkylcoumarins identified a clear chain-length-activity gradient, positioning 3-propylcoumarin as a pharmacokinetically balanced intermediate between the highly potent 3-methyl derivative and weakly active longer-chain homologs [2]. This intermediate profile is particularly valuable for lead optimization programs seeking to modulate both potency and absorption rate, as the study attributed the activity gradient to molecular-weight-dependent absorption differences.

Proprietary Fluorescent Probes for Nucleic Acid Sequencing

The explicit patent protection of 3-alkylcoumarins as fluorescent labels (US 7,674,398; US 11,371,078) establishes 3-propylcoumarin as a legitimate scaffold for developing proprietary nucleic acid sequencing fluorophores distinct from the crowded 7-amino-4-methylcoumarin dye space [3][4]. The fluorescence quantum yield (~0.1) and lifetime (~2 ns) in polymer matrices, while lower than 7-aminocoumarins, offer an exploitable dynamic range for fluorescence quenching assays and energy transfer applications, with viscosity-dependent emission providing an additional sensing modality.

Melt-Processed Coumarin-Based Materials

The melting point of 3-propylcoumarin (44 °C) is substantially lower than that of unsubstituted coumarin (68-70 °C), enabling melt-casting, hot-melt extrusion, and solvent-free formulation strategies near ambient temperature that are impractical with higher-melting coumarin derivatives [5][6]. Combined with its extended liquid range (bp 322.6 °C vs. 298 °C for coumarin), 3-propylcoumarin provides a wider thermal processing window for materials science applications such as polymer-dispersed fluorescent films, UV-curable coatings, or solid-state dye laser gain media.

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